

An In-depth Technical Guide to the Physicochemical Properties of 4-n-Pentylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Pentylphenol

Cat. No.: B072810

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-n-Pentylphenol (also known as p-n-amyphenol), a compound of interest in various industrial and research applications, including its use as an intermediate in the synthesis of liquid crystals and its potential as an antimicrobial agent.^[1] This document is intended for researchers, scientists, and professionals in drug development who require detailed data and experimental context for this compound.

Core Physicochemical Data

The fundamental physicochemical properties of 4-n-Pentylphenol are summarized in the table below. These values are critical for understanding the compound's behavior in various chemical and biological systems, informing everything from reaction conditions to formulation and pharmacokinetic modeling.

Property	Value	References
Molecular Formula	C ₁₁ H ₁₆ O	[2][3]
Molecular Weight	164.24 g/mol	[3][4][5]
Appearance	Colorless to light yellow or pale brown liquid/solid	[1][2][3][6][7]
Melting Point	23-25 °C	[1][2][3][8]
Boiling Point	342 °C	[1][2][3][8]
Density	0.960 g/mL at 20 °C	[1][2][3][4][8]
Water Solubility	99.99 mg/L at 25 °C	[1][2][3]
pKa	10.26 ± 0.13 (Predicted)	[1][2][3]
logP (Octanol-Water Partition Coefficient)	~3.9 (Calculated for 4-tert-pentylphenol)	[4]
Refractive Index	n _{20/D} 1.512 - 1.516	[1][2][3][7][8]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the protocols for measuring the key parameters of 4-n-Pentylphenol, based on established international guidelines and standard laboratory practices.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. For 4-n-Pentylphenol, which has a melting point near room temperature, precise control of the heating rate is essential.

Methodology (Capillary Method):

- **Sample Preparation:** A small amount of finely powdered, solid 4-n-Pentylphenol is packed into a thin-walled capillary tube to a height of 1-2 mm.[6]

- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[\[4\]](#)[\[6\]](#)
- **Heating:** The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[\[4\]](#)
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts are recorded. This range indicates the melting point. A sharp melting range (0.5-1.0 °C) is characteristic of a pure compound.[\[4\]](#)

Boiling Point Determination

The boiling point provides insight into the volatility of a substance and the strength of its intermolecular forces.

Methodology (Micro-Boiling Point Method):

- **Sample Preparation:** A small volume (a few milliliters) of liquid 4-n-Pentylphenol is placed in a small test tube or fusion tube.[\[7\]](#)[\[9\]](#)
- **Apparatus Setup:** A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then attached to a thermometer and heated in a suitable apparatus like a Thiele tube.[\[7\]](#)
- **Heating:** The sample is heated gently. As the liquid heats, trapped air will be expelled from the capillary tube.[\[10\]](#)
- **Observation:** Heating is continued until a rapid and continuous stream of bubbles emerges from the inverted capillary. The heat source is then removed.
- **Measurement:** The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point. This is the temperature where the vapor pressure of the liquid equals the external atmospheric pressure.[\[7\]](#)[\[10\]](#)

Water Solubility Determination

Water solubility is a critical parameter for drug development, affecting absorption and distribution, as well as for environmental risk assessment. The OECD 105 guideline provides standardized methods for this determination.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)

Methodology (Flask Method - for solubilities $> 10^{-2}$ g/L):

- **Equilibration:** An excess amount of 4-n-Pentylphenol is added to a known volume of deionized water in a flask. The mixture is agitated at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- **Phase Separation:** The saturated solution is allowed to stand to allow for the separation of undissolved solute. If necessary, centrifugation or filtration is used to obtain a clear aqueous phase.
- **Concentration Analysis:** The concentration of 4-n-Pentylphenol in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
- **Calculation:** The water solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., mg/L).

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding. For a phenol, the pKa represents the pH at which the hydroxyl group is 50% ionized.

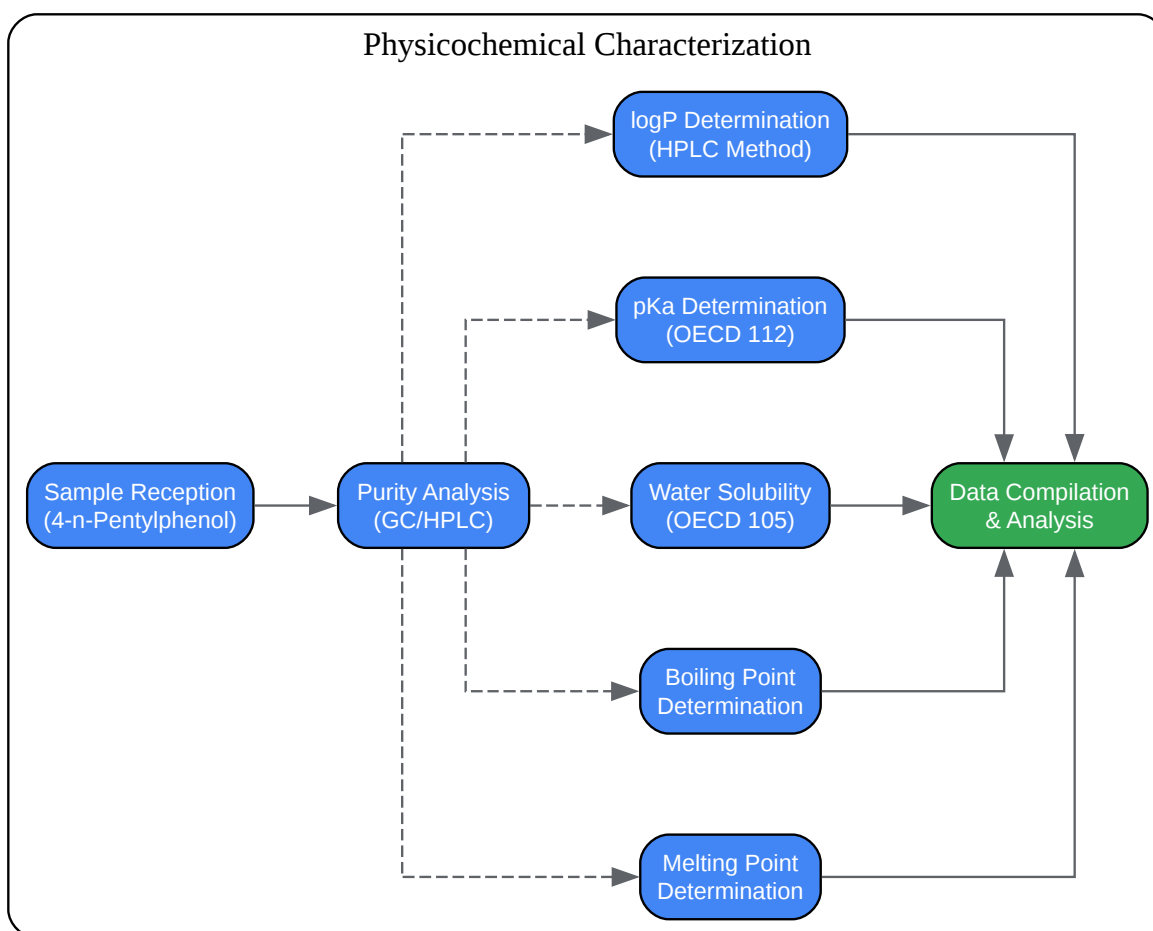
Methodology (Potentiometric Titration - OECD Guideline 112):

- **Solution Preparation:** A precise amount of 4-n-Pentylphenol is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility of both the neutral and ionized forms.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- **pH Measurement:** The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

- **Data Analysis:** A titration curve (pH versus volume of titrant added) is generated. The pKa is determined as the pH at the half-equivalence point, where half of the phenol has been neutralized to its phenoxide form.

Visualizations: Workflows and Pathways

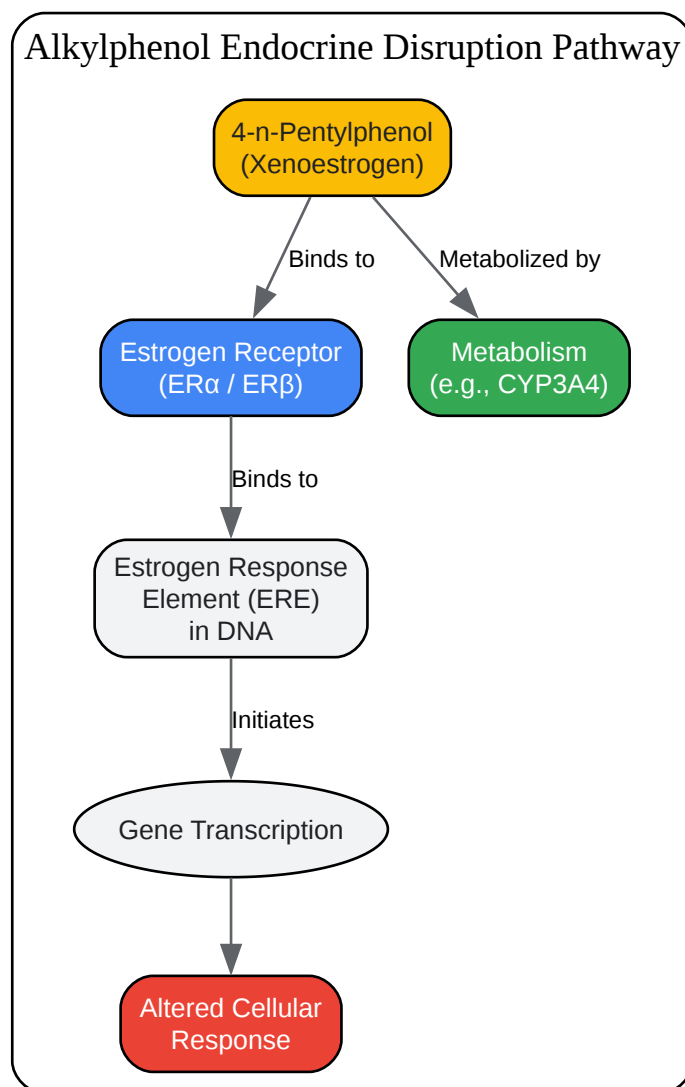
To further elucidate the experimental and biological context of 4-n-Pentylphenol, the following diagrams, generated using the DOT language, illustrate key processes.



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Fig. 1: Experimental workflow for physicochemical characterization.

4-n-Pentylphenol, as an alkylphenol, is recognized as a potential endocrine-disrupting chemical (EDC).[5] EDCs can interfere with the body's hormonal systems. A primary mechanism of action for many alkylphenols is their ability to mimic natural estrogens and interact with estrogen receptors (ERs).



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Fig. 2: Simplified signaling pathway for alkylphenol endocrine disruption.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 4-n-Pentylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072810#physicochemical-properties-of-4-n-pentylphenol]

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